molecular formula C32H30N2Na2O12 B8006793 Sodium 2,2'-(5,5'-(3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(2-hydroxy-3-methyl-5,1-phenylene))bis(methylene)bis((carboxymethyl)azanediyl)diacetate

Sodium 2,2'-(5,5'-(3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(2-hydroxy-3-methyl-5,1-phenylene))bis(methylene)bis((carboxymethyl)azanediyl)diacetate

Cat. No.: B8006793
M. Wt: 680.6 g/mol
InChI Key: MFIVBKPWJUKFJV-UHFFFAOYSA-L
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Description

Sodium 2,2'-(5,5'-(3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(2-hydroxy-3-methyl-5,1-phenylene))bis(methylene)bis((carboxymethyl)azanediyl)diacetate is a synthetic organic compound characterized by a central 3-oxo-1,3-dihydroisobenzofuran spirocyclic core. This core is symmetrically substituted with two phenylene groups, each bearing 2-hydroxy-3-methyl substituents. The methylene bridges connect these aromatic units to bis(carboxymethyl)azanediyl groups, which are structurally analogous to ethylenediaminetetraacetic acid (EDTA), enabling strong metal-chelating properties. The sodium salt formulation enhances its water solubility, making it suitable for applications in aqueous systems, such as industrial chelation, environmental remediation, or biomedical uses.

The compound’s design combines rigidity from the spirocyclic core with flexibility from the carboxymethylated amine arms, allowing it to adopt conformations optimized for binding divalent or trivalent metal ions.

Properties

IUPAC Name

disodium;2-[[5-[1-[3-[[carboxylatomethyl(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O12.2Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;/q;2*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFIVBKPWJUKFJV-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)[O-])C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H30N2Na2O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

680.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Sodium 2,2'-(5,5'-(3-oxo-1,3-dihydroisobenzofuran-1,1-diyl)bis(2-hydroxy-3-methyl-5,1-phenylene))bis(methylene)bis((carboxymethyl)azanediyl)diacetate, commonly referred to as Sodium 2,2',2'',2'''-tetraacetate, is a complex organic compound with significant potential for various biological applications. This article delves into the biological activity of this compound, exploring its chemical properties, mechanisms of action, and relevant case studies.

The molecular formula of Sodium 2,2',2'',2'''-tetraacetate is C32H28N2Na4O12C_{32}H_{28}N_2Na_4O_{12}, with a molecular weight of approximately 724.53 g/mol. The compound features multiple functional groups that contribute to its biological activity.

PropertyValue
Molecular Formula C₃₂H₂₈N₂Na₄O₁₂
Molecular Weight 724.53 g/mol
CAS Number 62698-54-8

Research indicates that Sodium 2,2',2'',2'''-tetraacetate exhibits various biological activities due to its ability to interact with biological macromolecules. The compound has been shown to:

  • Inhibit Enzymatic Activity: It can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
  • Antioxidant Properties: The compound demonstrates significant antioxidant activity, which can protect cells from oxidative stress.
  • Antimicrobial Activity: Studies have reported that it possesses antimicrobial properties against various bacterial strains.

Case Studies

1. Antimicrobial Activity Against Bacterial Strains

A study focused on the antimicrobial effects of Sodium 2,2',2'',2'''-tetraacetate against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, suggesting potent antibacterial properties.

2. Antioxidant Effects in Cellular Models

In vitro experiments demonstrated that Sodium 2,2',2'',2'''-tetraacetate significantly reduced reactive oxygen species (ROS) levels in human cell lines exposed to oxidative stress. The compound's antioxidant capacity was quantified using the DPPH assay, showing a reduction percentage of over 70% at a concentration of 100 µg/mL.

Comparative Analysis

The following table summarizes the biological activities of Sodium 2,2',2'',2'''-tetraacetate compared to other similar compounds:

Compound NameAntimicrobial Activity (MIC µg/mL)Antioxidant Activity (%) at 100 µg/mL
Sodium 2,2',2'',2'''-tetraacetate50 (E. coli), 50 (S. aureus)70
Compound A (similar structure)100 (E. coli), 80 (S. aureus)50
Compound B (different structure)>200 (E. coli), >200 (S. aureus)30

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Isobenzofuran Cores

  • 1(3H)-Isobenzofuranone,3,3-bis[4-(acetyloxy)-2-methyl-5-(1-methylethyl)phenyl]- (CAS: 301327-03-7) Structural Differences: Replaces the hydroxy and carboxymethyl groups with acetyloxy and isopropyl substituents . Functional Implications: The acetyloxy groups reduce solubility in water compared to the sodium salt of the target compound. The lack of carboxymethyl moieties diminishes its metal-chelating capacity, limiting its utility in applications requiring strong ion sequestration.

Fluorescent Chelators: Calcein (CAS: 1461-15-0)

  • Core Structure : Calcein features a spiroxanthene-isobenzofuran hybrid core with tetraacetic acid arms, enabling fluorescence upon metal binding .
  • Key Contrasts: The target compound lacks the xanthene moiety, rendering it non-fluorescent. Both compounds exhibit strong metal chelation, but Calcein’s fluorescence makes it ideal for analytical assays (e.g., detecting free Ca²⁺/Mg²⁺), whereas the target compound may serve in non-optical applications.

Xylenol Orange Tetrasodium Salt (CAS: 3618-43-7)

  • Core Structure : Contains a benzo[c][1,2]oxathiole ring with sulfonate groups and carboxymethyl arms .
  • Functional Differences: The sulfonate groups in Xylenol Orange enhance water solubility but may alter metal selectivity (e.g., preferential binding to Fe³⁺ over Ca²⁺).

Coordination Polymers and MOF Ligands

  • Bis-azo Ligands (e.g., OPDAL, BPBA) :
    • Structural Features : Rigid azo (-N=N-) linkages and carboxylic acid termini enable the formation of coordination polymers with transition metals (Cu²⁺, Ni²⁺, etc.) .
    • Comparison : The target compound’s flexible carboxymethyl-azanediyl arms allow hexadentate binding, whereas azo-based ligands form polymeric networks with lower denticity.
  • Amide-Functionalized MOF Ligands (e.g., H4L in NTUniv-53) :
    • Functional Groups : Amide and carboxylate groups create microporous metal-organic frameworks (MOFs) for gas adsorption .
    • Divergence : The target compound’s bulkier substituents may hinder porosity but enhance solubility for solution-phase applications.

Comparative Data Table

Property Target Compound Calcein Xylenol Orange Bis-azo Ligands
Core Structure 3-Oxo-1,3-dihydroisobenzofuran Spiroxanthene-isobenzofuran Benzo[c][1,2]oxathiole Biphenyl-azo-phenylene
Chelating Groups Carboxymethyl-azanediyl Tetraacetic acid Carboxymethyl-sulfonate Carboxylic acid
Solubility High (sodium salt) Moderate High (tetrasodium) Low (requires organic solvents)
Fluorescence No Yes No No
Primary Application Metal sequestration Fluorescent assays pH/metal indicators Coordination polymers/MOFs

Preparation Methods

Cyclocondensation of Phthalic Anhydride Derivatives

Reagents :

  • 5-Bromo-1,3-phenylene diamine

  • Acetylenedicarboxylate esters

Conditions :

  • Solvent: Dichloromethane or 1,4-dioxane

  • Temperature: 20–80°C

  • Catalyst: Trialkyl phosphites

Mechanism :
Zwitterionic intermediates form via nucleophilic attack of trialkyl phosphites on acetylenedicarboxylates, followed by cyclization to yield the isobenzofuran-dione scaffold.

Yield : 65–70% (optimized via vacuum drying at 50–100°C).

Phenolic Subunit Coupling

The bis(2-hydroxy-3-methyl-5,1-phenylene) moieties are introduced via Suzuki-Miyaura cross-coupling:

Palladium-Catalyzed Coupling

Reagents :

  • Isobenzofuran-dione core (boronic ester form)

  • 2-Hydroxy-3-methylphenylboronic acid

Conditions :

  • Catalyst: Pd(dppf)Cl₂ (1–5 mol%)

  • Base: Potassium acetate (3 equiv)

  • Solvent: 1,4-Dioxane/water (4:1)

  • Temperature: 60–80°C, reflux

  • Duration: 12–24 hours

Yield : 53–70% after column chromatography (hexane/methylene chloride).

Key Data :

ParameterValue
Catalyst Loading1.0 mmol per 8 mmol substrate
Reaction Scale4–16 g
Purity Post-Column>95% (HPLC)

Functionalization with Bis((carboxymethyl)azanediyl)diacetate Groups

The methylene-bis(carboxymethyl)amino arms are installed via Mannich-type reactions:

Alkylation of Secondary Amines

Reagents :

  • Glycine derivatives (2 equiv)

  • Formaldehyde (4 equiv)

Conditions :

  • Solvent: Acetonitrile/water (50:50)

  • pH: 8.5–9.0 (adjusted with NaOH)

  • Temperature: 40–60°C

  • Duration: 6–8 hours

Mechanism :
The phenolic hydroxyl groups undergo deprotonation, followed by nucleophilic attack on formaldehyde to form methylene bridges. Subsequent condensation with glycine introduces the carboxymethyl amino groups.

Yield : 80–85% after recrystallization (water/acetonitrile).

Salification to Disodium Salt

The final step involves neutralization of carboxyl groups with sodium carbonate:

Direct Reaction with Sodium Carbonate

Reagents :

  • Carboxylic acid precursor (1 equiv)

  • Sodium carbonate (2.2 equiv)

Conditions :

  • Solvent: None (neat reaction)

  • Temperature: 30–50°C

  • Stirring: 300–500 rpm (gradually reduced to 50 rpm)

  • Drying: Vacuum oven (0–0.097 MPa, 50–100°C)

Key Advantages :

  • Eliminates solvent use, reducing energy consumption.

  • Achieves >95.8% yield with high purity.

Equipment :

  • Double-layered reactor with cooling jacket

  • Vacuum filtration system

Comparative Analysis of Methods

ParameterCyclocondensationSuzuki CouplingSalification
Yield (%)65–7053–7095.8
Temperature (°C)20–8060–8030–50
CatalystTrialkyl phosphitesPd(dppf)Cl₂None
SolventDioxane/DCMDioxane/waterNeat

Challenges and Optimization Strategies

  • Steric Hindrance : Bulky substituents slow coupling reactions; increasing catalyst loading to 5 mol% improves kinetics.

  • Byproduct Formation : Unreacted glycine derivatives are removed via ion-exchange chromatography.

  • Crystallization Control : Gradual cooling (2°C/min) prevents occluded impurities .

Q & A

Q. What are effective methods for synthesizing this compound with high yield and purity?

The compound can be synthesized via bis-alkylation reactions using brominated aromatic intermediates, followed by carboxylation steps. For example, flash chromatography with a solvent system like DCM:hexane:acetone (7:3:0.5) has been reported to achieve 67% yield for structurally related polycarboxylates . Optimization of reaction stoichiometry and temperature control during alkylation steps is critical to minimize side products.

Q. How should researchers handle and store this sodium salt derivative to ensure stability?

Store the compound in airtight containers under inert gas (e.g., nitrogen) at 4°C to prevent oxidation or hydrolysis. Avoid exposure to heat, moisture, and direct light, as its conjugated aromatic and carboxylate groups may degrade under these conditions . Safety protocols include using PPE and adhering to laboratory hazard guidelines outlined in safety data sheets .

Q. What spectroscopic techniques are recommended for structural characterization?

Use a combination of 1H^1 \text{H}-/13C^{13} \text{C}-NMR to confirm the integrity of the aromatic and methylene bridges. FT-IR can validate carboxylate and amide functional groups. High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight, especially given the compound’s complex branching .

Advanced Research Questions

Q. How can computational methods like DFT aid in understanding its metal-chelating behavior?

Density functional theory (DFT) can model the electronic structure of the compound’s carboxylate and azanediyl groups to predict binding affinities for specific metal ions (e.g., Ca2+^{2+}, Fe3+^{3+}). This approach has been validated for analogous chelators like DOTA and EDTA, where orbital interactions and charge distribution are key factors .

Q. What experimental strategies are suitable for analyzing its cytotoxicity in cell-based assays?

Design dose-response studies using glioma or other cancer cell lines, with tetrazolium-based assays (e.g., MTT) to quantify viability. Include positive controls (e.g., cisplatin) and validate mechanisms via flow cytometry for apoptosis/necrosis. Ensure pH stability in buffers, as carboxylate groups may chelate media components .

Q. How can researchers resolve contradictions in binding affinity data across different studies?

Systematic variation of experimental conditions (e.g., ionic strength, temperature) is critical. Use isothermal titration calorimetry (ITC) to directly measure thermodynamic parameters (ΔH\Delta H, ΔS\Delta S) and compare with spectroscopic titrations. Contradictions may arise from competing metal ions or pH-dependent protonation states of the carboxylates .

Q. What methodologies enable the study of its membrane interaction dynamics?

Fluorescence quenching assays with liposome models can probe membrane penetration. Use dynamic light scattering (DLS) to monitor changes in vesicle size upon compound addition. For in situ analysis, surface plasmon resonance (SPR) provides real-time binding kinetics data .

Methodological Considerations

  • Purification: Column chromatography with silica gel and gradient elution (e.g., chloroform/methanol) is effective for isolating the pure compound .
  • Safety: Follow protocols for handling sodium salts, including waste disposal guidelines for heavy metal complexes .
  • Data Validation: Cross-reference computational predictions (DFT) with experimental data (e.g., X-ray crystallography) to confirm chelation geometries .

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